molecular formula C18H12BrFN6O2 B2555436 N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251592-39-8

N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2555436
M. Wt: 443.236
InChI Key: SPSKMLHSJHEFBA-UHFFFAOYSA-N
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Description

N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H12BrFN6O2 and its molecular weight is 443.236. The purity is usually 95%.
BenchChem offers high-quality N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Compounds containing 1,2,4-triazole, thiadiazole, oxadiazole, and morpholine rings, including structures similar to the compound , have been synthesized and evaluated for their biological activities. These compounds demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties, indicating their potential applications in managing diabetes, infection control, and as antioxidants. Oxadiazole and thiosemicarbazide derivatives showed notable DPPH scavenging activity, suggesting their effectiveness in neutralizing harmful free radicals (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial and Antifungal Effects

Derivatives of 1,2,4-triazole and oxadiazole, including those with bromobenzyl and fluorobenzyl groups, have been synthesized and shown to possess antimicrobial activity against various strains of bacteria and fungi. This highlights their potential utility in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The antimicrobial activities of these compounds suggest their applicability in treating infectious diseases (Kaneria et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of a series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been explored. These compounds, bearing piperazine carboxamides and oxadiazol substitutions, exhibit moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, indicating their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Structural Characterization and Antimicrobial Activity

The structural characterization and antimicrobial activity of 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one have been studied. The synthesized compound exhibited antimicrobial activities, demonstrating its potential as a basis for developing new antimicrobial agents (Ustabaş et al., 2020).

Xanthine Oxidase Inhibitory Activity

2-(Benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives have been prepared and evaluated for their in vitro xanthine oxidase inhibitory activity. These compounds represent a promising direction for the development of therapeutic agents aimed at conditions where inhibiting xanthine oxidase is beneficial (Qi et al., 2015).

properties

IUPAC Name

N-(4-bromophenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN6O2/c19-12-3-7-14(8-4-12)21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)9-11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSKMLHSJHEFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

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